molecular formula C14H13Cl2NO3S B6488412 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide CAS No. 1251548-52-3

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B6488412
CAS No.: 1251548-52-3
M. Wt: 346.2 g/mol
InChI Key: XTPLSTWLEZMGEL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound that combines a dichlorophenoxy group with a thiophene ring and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-amino-2-(thiophen-3-yl)ethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

This compound may serve as a ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding. Its structural features enable it to interact with various biological targets, providing insights into biochemical pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the dichlorophenoxy group suggests possible applications in developing herbicides or antimicrobial agents.

Industry

Industrially, this compound could be used in the formulation of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, from crop protection to drug development.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide exerts its effects depends on its specific application. For instance, as a herbicide, it may mimic natural plant hormones, disrupting normal growth processes. In biological systems, it could interact with specific enzymes or receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with additional chlorine substitution.

    Mecoprop (2-(2-methyl-4-chlorophenoxy)propionic acid): A related compound used in weed control.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is unique due to the presence of the thiophene ring and the hydroxyethyl group, which confer distinct chemical and biological properties. These features may enhance its reactivity and specificity in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c15-10-1-2-13(11(16)5-10)20-7-14(19)17-6-12(18)9-3-4-21-8-9/h1-5,8,12,18H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPLSTWLEZMGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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